CCG-63808

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von CCG-63808 umfasst einen mehrstufigen Prozess. Zu den wichtigsten Schritten gehören die Bildung des Benzothiazolrings und die anschließende Kupplung mit einem Pyrido[1,2-a]pyrimidin-4-on-Derivat. Die Reaktionsbedingungen beinhalten typischerweise die Verwendung von organischen Lösungsmitteln wie Dimethylsulfoxid (DMSO) und erfordern eine präzise Temperaturkontrolle, um die gewünschte Produktausbeute zu gewährleisten .

Industrielle Produktionsverfahren

Obwohl spezifische industrielle Produktionsverfahren für this compound nicht umfassend dokumentiert sind, würde der allgemeine Ansatz die Skalierung des Laborsyntheseprozesses umfassen. Dazu gehören die Optimierung der Reaktionsbedingungen, die Verwendung von Lösungsmitteln in industrieller Qualität und der Einsatz von Durchflussreaktoren zur Steigerung der Effizienz und Ausbeute.

Analyse Chemischer Reaktionen

Arten von Reaktionen

CCG-63808 unterliegt hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins reaktiver funktioneller Gruppen wie der Nitril- und Fluorphenoxygruppen. Es kann auch unter bestimmten Bedingungen an Oxidations- und Reduktionsreaktionen teilnehmen .

Häufige Reagenzien und Bedingungen

Substitutionsreaktionen: Häufige Reagenzien sind Halogenierungsmittel und Nukleophile. Die Bedingungen beinhalten oft die Verwendung von polaren aprotischen Lösungsmitteln und kontrollierten Temperaturen.

Oxidationsreaktionen: Als Oxidationsmittel können Wasserstoffperoxid oder Kaliumpermanganat verwendet werden.

Reduktionsreaktionen: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise eingesetzt.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise können Substitutionsreaktionen verschiedene substituierte Derivate von this compound ergeben, während Oxidations- und Reduktionsreaktionen die auf dem Molekül vorhandenen funktionellen Gruppen verändern können .

Wissenschaftliche Forschungsanwendungen

This compound hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:

Chemie: Es wird als Werkstoffverbindung zur Untersuchung von G-Protein-Signalwegen und deren Regulation verwendet.

Biologie: Forscher verwenden this compound, um die Rolle von RGS4 in zellulären Prozessen und sein Potenzial als therapeutisches Ziel zu untersuchen.

Wirkmechanismus

This compound entfaltet seine Wirkung durch allosterische Bindung an das RGS4-Protein, wodurch dessen Interaktion mit G-Protein-α-Untereinheiten gehemmt wird. Diese Hemmung moduliert den G-Protein-Signalweg, der an verschiedenen physiologischen Reaktionen beteiligt ist. Die Wirkung der Verbindung ist reversibel, wodurch eine kontrollierte Modulation des Signalwegs ermöglicht wird .

Wissenschaftliche Forschungsanwendungen

Cardiovascular Research

Recent studies have highlighted the role of CCG-63808 in cardiovascular research, particularly concerning hypertension. For instance, treatment with this compound enhanced contractions in thoracic ducts from Wistar rats, suggesting a potential mechanism by which RGS4 inhibition could affect lymphatic contractility and blood pressure regulation . This finding indicates that this compound may serve as a valuable tool in exploring the relationship between lymphatic function and hypertension.

Neurological Applications

This compound has also been investigated for its effects on neurological conditions. Research indicates that RGS proteins, including RGS4, are involved in various neurobiological processes. By inhibiting RGS4, this compound may influence neurotransmitter signaling pathways, potentially offering insights into conditions such as schizophrenia and depression where GPCR signaling is dysregulated .

Biochemical Studies

The compound has been utilized in biochemical assays to study the interactions between RGS proteins and Gα subunits. For example, this compound has been shown to inhibit the GAP activity of RGS4 effectively, providing a platform for further investigations into the allosteric regulation of these proteins by endogenous ligands . This aspect is crucial for understanding how small molecules can modulate protein interactions and functions.

Case Study 1: Hypertension and Lymphatic Function

A study demonstrated that this compound treatment led to enhanced contractile responses in lymphatic vessels from hypertensive rats. This suggests that RGS4 plays a role in regulating lymphatic smooth muscle contractility under hypertensive conditions, potentially linking RGS inhibition to therapeutic strategies for managing hypertension .

Case Study 2: Neurotransmitter Signaling

In another investigation focusing on neurotransmitter systems, researchers employed this compound to explore its effects on dopamine receptor signaling pathways. The results indicated that inhibiting RGS4 could enhance dopaminergic signaling, providing insights into its potential utility for treating disorders characterized by dopaminergic dysregulation .

Summary Table of Applications

Wirkmechanismus

CCG-63808 exerts its effects by binding allosterically to the RGS4 protein, thereby inhibiting its interaction with G-protein alpha subunits. This inhibition modulates the G-protein signaling pathway, which is involved in various physiological responses. The compound’s action is reversible, allowing for controlled modulation of the signaling pathway .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

CCG-4986: Ein irreversibler Inhibitor von RGS4.

CCG-63802: Ein weiterer reversibler Inhibitor von RGS-Proteinen mit ähnlichen Eigenschaften wie CCG-63808

Einzigartigkeit

This compound zeichnet sich durch seinen reversiblen Hemmmechanismus aus, der eine präzisere Kontrolle der G-Protein-Signalisierung ermöglicht als irreversible Inhibitoren wie CCG-4986. Diese Reversibilität macht es zu einem wertvollen Werkzeug in Forschungsumgebungen, in denen die zeitliche Kontrolle von Signalwegen entscheidend ist .

Biologische Aktivität

CCG-63808 is a selective inhibitor of the Regulator of G protein Signaling 4 (RGS4), a protein that plays a crucial role in modulating G protein signaling pathways. Understanding the biological activity of this compound is essential for its potential therapeutic applications, particularly in conditions where G protein signaling is dysregulated.

This compound acts by inhibiting the GTPase-accelerating activity of RGS4, which is responsible for promoting the hydrolysis of GTP on Gα subunits of heterotrimeric G proteins. This inhibition can lead to prolonged signaling through G protein-coupled receptors (GPCRs), which may have implications in various physiological and pathological processes.

- IC50 Value : The compound exhibits an IC50 value of approximately 1.4 μM, indicating its potency as an RGS4 inhibitor. This value reflects the concentration required to inhibit 50% of the enzyme's activity in vitro .

Selectivity and Reversibility

Research has shown that this compound is a reversible inhibitor, which distinguishes it from other RGS4 inhibitors like CCG-4986 that irreversibly modify the target protein. The reversible nature of this compound's action allows for more controlled modulation of RGS4 activity, making it a valuable tool for studying RGS function in cellular environments .

Inhibition Studies

- Biochemical Assays : In studies using [32P] GTP single-turnover GAP assays, this compound was demonstrated to effectively inhibit the GAP activity of RGS4. The inhibition was reversible upon washing, confirming its non-covalent interaction with the target protein .

- Thermal Stability : Thermal stability assays indicated that this compound binds to RGS4 without affecting its thermal stability under reducing conditions, which is significant for maintaining protein functionality during experiments .

Comparative Analysis with Other Inhibitors

A comparative study involving multiple RGS4 inhibitors revealed that this compound exhibits selectivity towards RGS4 over other RGS family members. The potency order observed was RGS4 > RGS19 = RGS16 > RGS8 > RGS7, highlighting its targeted action .

Data Table: Biological Activity Overview

| Property | This compound |

|---|---|

| CAS Number | 620113-73-7 |

| Target Protein | RGS4 |

| IC50 Value | 1.4 μM |

| Type of Inhibition | Reversible |

| Selectivity | High (specific to RGS4) |

Implications for Therapeutic Use

The ability of this compound to selectively inhibit RGS4 suggests potential therapeutic applications in diseases characterized by aberrant GPCR signaling, such as heart failure, cancer, and neurological disorders. Further research is necessary to explore its efficacy and safety in vivo.

Eigenschaften

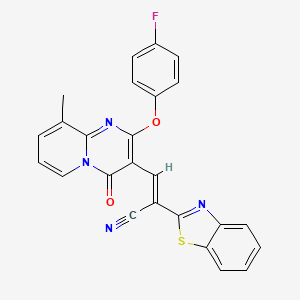

IUPAC Name |

(E)-2-(1,3-benzothiazol-2-yl)-3-[2-(4-fluorophenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H15FN4O2S/c1-15-5-4-12-30-22(15)29-23(32-18-10-8-17(26)9-11-18)19(25(30)31)13-16(14-27)24-28-20-6-2-3-7-21(20)33-24/h2-13H,1H3/b16-13+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPZHFKHGSYRBNT-DTQAZKPQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CN2C1=NC(=C(C2=O)C=C(C#N)C3=NC4=CC=CC=C4S3)OC5=CC=C(C=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CN2C1=NC(=C(C2=O)/C=C(\C#N)/C3=NC4=CC=CC=C4S3)OC5=CC=C(C=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H15FN4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70211065 | |

| Record name | CCG-63808 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70211065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

620113-73-7 | |

| Record name | CCG-63808 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0620113737 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CCG-63808 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70211065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CCG-63808 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SAU68994A6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.